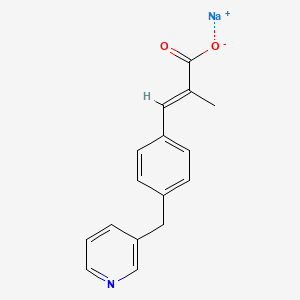
(E)-2-Methyl-3-(4-(3-pyridinylmethyl)phenyl)-2-propenoic acid sodium salt
Description
Properties
CAS No. |
75987-18-7 |
|---|---|
Molecular Formula |
C16H14NNaO2 |
Molecular Weight |
275.28 g/mol |
IUPAC Name |
sodium;(E)-2-methyl-3-[4-(pyridin-3-ylmethyl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C16H15NO2.Na/c1-12(16(18)19)9-13-4-6-14(7-5-13)10-15-3-2-8-17-11-15;/h2-9,11H,10H2,1H3,(H,18,19);/q;+1/p-1/b12-9+; |
InChI Key |
ZAPOSLLMEZKFQS-NBYYMMLRSA-M |
SMILES |
CC(=CC1=CC=C(C=C1)CC2=CN=CC=C2)C(=O)[O-].[Na+] |
Isomeric SMILES |
C/C(=C\C1=CC=C(C=C1)CC2=CN=CC=C2)/C(=O)[O-].[Na+] |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)CC2=CN=CC=C2)C(=O)[O-].[Na+] |
Synonyms |
(E)-3-(4-(3-pyridlymethyl)phenyl)-2-methylacrylic acid 2-methyl-3-(4-(3-pyridinylmethyl)phenyl)-2-propenoic acid 2-methyl-3-(4-(3-pyridinylmethyl)phenyl)-2-propenoic acid, sodium salt, (E)-isomer 2-propenoic acid, 2-methyl-3-(4-(3-pyridinylmethyl)phenyl)-, hydrochloride 3-(4-(3-pyridylmethyl)phenyl)-2-methyl-2-propenoic acid beta-(4-(2-carboxy-1-propenyl)benzyl)pyridine OKY 1555 OKY 1580 OKY 1581 OKY-1581 sodium (E)-3-(4-(3-pyridylmethyl)phenyl)-2-methylacrylate |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ONO-1581 involves the reaction of 4-(3-pyridylmethyl)benzaldehyde with methyl acetoacetate in the presence of a base, followed by the addition of sodium hydroxide to form the sodium salt . The reaction conditions typically involve refluxing the reactants in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of ONO-1581 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
ONO-1581 undergoes several types of chemical reactions, including:
Oxidation: ONO-1581 can be oxidized to form various oxidation products.
Reduction: Reduction of ONO-1581 can lead to the formation of reduced derivatives.
Substitution: ONO-1581 can undergo substitution reactions, particularly at the pyridylmethyl group.
Common Reagents and Conditions
Common reagents used in the reactions of ONO-1581 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products
The major products formed from the reactions of ONO-1581 include oxidized derivatives, reduced forms, and substituted compounds depending on the reagents and conditions used .
Scientific Research Applications
ONO-1581 has a wide range of scientific research applications, including:
Mechanism of Action
ONO-1581 exerts its effects by inhibiting the synthesis of thromboxane A2, a compound that promotes platelet aggregation and vasoconstriction . The inhibition occurs through the blockade of the enzyme thromboxane synthase, which is responsible for the conversion of prostaglandin H2 to thromboxane A2 . This mechanism makes ONO-1581 a valuable compound in the study of cardiovascular diseases and potential therapeutic interventions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ONO-1581 include:
ONO-3122: An enhancer of prostaglandin H2 production.
Uniqueness
ONO-1581 is unique in its specific inhibition of thromboxane A2 synthesis, making it particularly valuable in studies related to platelet aggregation and cardiovascular health . Its structural features, such as the pyridylmethyl group, contribute to its specificity and effectiveness compared to other similar compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


